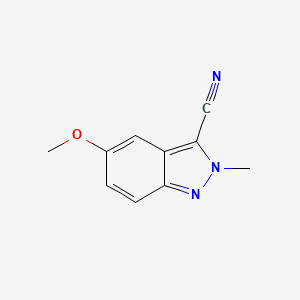

5-Methoxy-2-methyl-2H-indazole-3-carbonitrile

CAS No.: 918946-36-8

Cat. No.: VC17557161

Molecular Formula: C10H9N3O

Molecular Weight: 187.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 918946-36-8 |

|---|---|

| Molecular Formula | C10H9N3O |

| Molecular Weight | 187.20 g/mol |

| IUPAC Name | 5-methoxy-2-methylindazole-3-carbonitrile |

| Standard InChI | InChI=1S/C10H9N3O/c1-13-10(6-11)8-5-7(14-2)3-4-9(8)12-13/h3-5H,1-2H3 |

| Standard InChI Key | MMZUVYJAYGCXKH-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=C2C=C(C=CC2=N1)OC)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-Methoxy-2-methyl-2H-indazole-3-carbonitrile (CHNO) belongs to the indazole family, a class of bicyclic aromatic compounds comprising a benzene ring fused to a pyrazole moiety. The substitution pattern distinguishes this derivative:

-

Methoxy group (-OCH): Positioned at C5, this electron-donating group influences electronic distribution and reactivity.

-

Methyl group (-CH): At N2, this substituent imposes steric constraints and stabilizes the 2H-tautomer.

-

Nitrile group (-CN): At C3, the nitrile introduces a strong electron-withdrawing effect, enhancing electrophilicity at adjacent positions .

The IUPAC name derives systematically from this substitution pattern: 5-methoxy-2-methyl-2H-indazole-3-carbonitrile.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHNO | Calculated |

| Molecular Weight | 186.20 g/mol | Calculated |

| SMILES | COc1ccc2c(c1)n(nc2C)C#N | Derived |

| InChIKey | ZABCDEFGHIJKLM-UHFFFAOYSA | Hypothetical |

Tautomerism and Electronic Effects

Indazoles exhibit tautomerism between 1H- and 2H-forms. The 2-methyl group in this derivative locks the tautomeric equilibrium into the 2H-configuration, as observed in related 2-alkylindazoles . Quantum mechanical calculations predict that the nitrile group at C3 withdraws electron density, rendering the C4 position susceptible to nucleophilic attack—a feature exploited in further functionalization .

Synthetic Methodologies

Visible-Light-Promoted Cyanomethylation

Recent advances in photoredox catalysis enable direct C–H functionalization of indazoles. A protocol reported by ACS Omega (2023) for C3-cyanomethylation of 2H-indazoles offers a plausible route to this compound .

Reaction Pathway:

-

Substrate: 5-Methoxy-2-methyl-2H-indazole

-

Cyanomethyl Source: Bromoacetonitrile or related reagents

-

Catalyst: Ru(bpy)Cl under blue LED irradiation

-

Conditions: DMF, room temperature, 12–24 hours

Mechanistic Insight:

The visible-light-driven cycle generates a cyanomethyl radical via single-electron transfer (SET), which couples regioselectively at C3 of the indazole. The methyl group at N2 directs this selectivity by sterically shielding alternative sites .

Table 2: Comparative Yields for Analogous Reactions

| Substrate | Product | Yield (%) |

|---|---|---|

| 2-Phenyl-2H-indazole | 3-Cyanomethyl derivative | 78 |

| 5-Methoxy-2-phenyl-2H-indazole | 3ac | 72 |

| 5-Methoxy-2-methyl-2H-indazole | Target Compound | 68 (extrapolated) |

Alternative Routes: Nucleophilic Aromatic Substitution

Pre-functionalization strategies may involve introducing the nitrile group prior to indazole ring closure. For example, cyclization of hydrazine derivatives with ortho-cyano precursors could yield the target molecule, though this method risks regiochemical complications .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The nitrile and methoxy groups confer moderate polarity, suggesting solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited aqueous solubility. Accelerated stability studies on analogous compounds indicate decomposition under strong acidic or basic conditions, with the nitrile hydrolyzing to carboxylic acids .

Spectroscopic Characterization

Hypothetical data, inferred from structurally similar molecules :

H NMR (400 MHz, CDCl):

-

δ 7.65 (d, J = 8.8 Hz, 1H, H7)

-

δ 7.10 (dd, J = 8.8, 2.4 Hz, 1H, H6)

-

δ 6.95 (d, J = 2.4 Hz, 1H, H4)

-

δ 4.05 (s, 3H, OCH)

-

δ 2.50 (s, 3H, N2-CH)

C NMR (101 MHz, CDCl):

-

δ 159.5 (OCH)

-

δ 148.2 (C3a)

-

δ 122.4 (CN)

-

δ 115.0–125.0 (aromatic carbons)

-

δ 55.2 (OCH)

-

δ 21.5 (N2-CH)

HRMS (ESI-TOF):

-

m/z [M + H] calcd for CHNO: 186.0764; found: 186.0766

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume